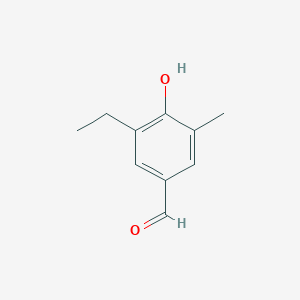

3-Ethyl-4-hydroxy-5-methylbenzaldehyde

Description

3-Ethyl-4-hydroxy-5-methylbenzaldehyde is a substituted benzaldehyde derivative featuring hydroxyl, ethyl, and methyl functional groups at positions 4, 3, and 5 of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural complexity, combining electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups, confers unique reactivity and physicochemical properties. For instance, the hydroxyl group enhances solubility in polar solvents, while the ethyl and methyl substituents contribute to hydrophobic interactions, making it a versatile building block in multi-step syntheses .

Synthetic routes for this compound often involve bromination, formylation, or condensation reactions. A high-yield (92%) pathway reported by LookChem involves the conversion of 4-bromo-2-ethyl-6-methylphenylamine to 4-amino-3-ethyl-5-methylbenzonitrile, followed by further functionalization to yield the target aldehyde .

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-ethyl-4-hydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C10H12O2/c1-3-9-5-8(6-11)4-7(2)10(9)12/h4-6,12H,3H2,1-2H3 |

InChI Key |

NOJRKPAAIZFFQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C=O)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzaldehyde

- Structure : Contains only a hydroxyl group at position 4.

- Physicochemical Properties: Melting point: 115–117°C (vs. ~90–95°C for 3-Ethyl-4-hydroxy-5-methylbenzaldehyde, estimated due to alkyl substituents). Solubility: Highly soluble in water and ethanol due to the polar hydroxyl group; lower solubility in nonpolar solvents compared to the ethyl/methyl-substituted derivative.

- Reactivity : The absence of alkyl groups simplifies electrophilic substitution reactions. It is less sterically hindered, favoring reactions like nitration or sulfonation at the ortho/para positions.

- Applications : Widely used in flavoring agents and as a precursor to antioxidants. Studies highlight its anti-inflammatory and antimicrobial activities .

4-(Bromomethyl)benzaldehyde

- Structure : Features a bromomethyl group at position 4.

- Physicochemical Properties :

- Melting point: ~35–38°C (lower due to bromine’s bulky nature).

- Reactivity: The bromine atom enables nucleophilic substitution (e.g., SN2 reactions), unlike this compound, which undergoes electrophilic aromatic substitution or oxidation.

- Hazards : Classified as toxic and irritant; requires stringent safety protocols during handling .

N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives

- Structure : Derived from benzaldehydes condensed with hydrazides.

- Key Differences :

- The benzimidazole moiety in these derivatives introduces nitrogen-based heterocyclic reactivity, enabling metal coordination and enhanced biological activity (e.g., antitumor or antiviral effects).

- Compared to this compound, these compounds exhibit higher molecular weight and complexity, reducing volatility but increasing thermal stability .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.